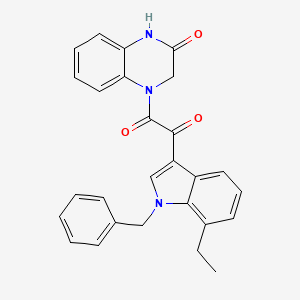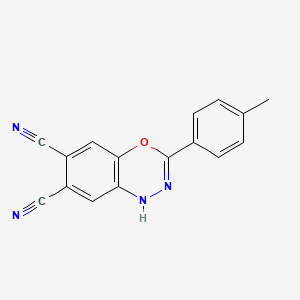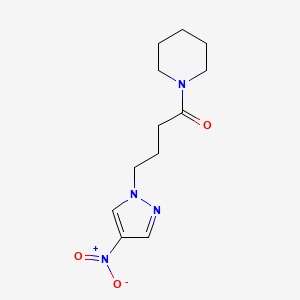![molecular formula C24H18ClN3O2S B11487263 2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B11487263.png)
2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone is a complex organic compound that features a unique combination of triazole, sulfanyl, and dibenzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group and the final coupling with the dibenzofuran moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents and reagents is also critical to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone
- 2-{[5-(4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone
Uniqueness
The unique combination of the chloro and methyl groups on the phenyl ring, along with the specific positioning of the triazole and sulfanyl groups, gives 2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H18ClN3O2S |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[[5-(2-chloro-4-methylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-dibenzofuran-2-ylethanone |
InChI |
InChI=1S/C24H18ClN3O2S/c1-14-7-9-17(19(25)11-14)23-26-27-24(28(23)2)31-13-20(29)15-8-10-22-18(12-15)16-5-3-4-6-21(16)30-22/h3-12H,13H2,1-2H3 |
InChI Key |
ZJFYPKZTWWJEET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(N2C)SCC(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11487182.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487184.png)
![3-(4-chlorophenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11487190.png)


![12-bromo-5-(3-chloro-4-methylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11487204.png)
![{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetic acid](/img/structure/B11487211.png)

![5-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B11487222.png)
![Methyl 3,4,5-trimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11487226.png)
![N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide](/img/structure/B11487230.png)
![1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}methanamine](/img/structure/B11487235.png)
![methyl [5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B11487236.png)
![7-(4-chlorophenyl)-N,N-diethyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11487252.png)
